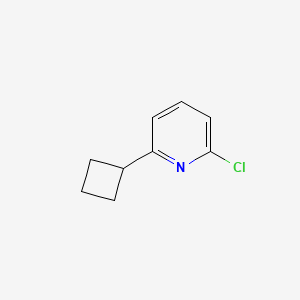

2-Chloro-6-cyclobutylpyridine

Description

This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a cyclobutyl group at the 6-position. The cyclobutyl substituent introduces steric bulk and unique electronic effects compared to other substituents (e.g., trichloromethyl, phenyl, or methoxy groups) observed in related compounds.

Properties

IUPAC Name |

2-chloro-6-cyclobutylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFYUHACPZDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclobutylpyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloropyridine with cyclobutylmagnesium bromide in the presence of a palladium catalyst can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclobutylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation Reactions: Pyridine N-oxides are the primary products.

Reduction Reactions: Piperidine derivatives are formed as major products.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-6-cyclobutylpyridine is part of a broader category of chlorinated heterocycles that have gained attention in medicinal chemistry due to their biological activity. Chlorinated compounds are known for their role in the development of numerous pharmaceuticals, with over 250 FDA-approved drugs containing chlorine . The presence of chlorine in drug design often enhances the pharmacological properties of compounds, making them more effective against various diseases.

Case Study: Antibacterial Activity

Research has shown that chlorinated pyridines can exhibit significant antibacterial properties. For instance, derivatives of this compound have been tested for their efficacy against bacterial strains such as Escherichia coli, revealing promising results in inhibiting bacterial growth .

Agricultural Applications

In agriculture, this compound serves as an intermediate in the synthesis of various pesticides and herbicides. Its derivatives are utilized to enhance crop protection through the development of effective fungicides and nitrification inhibitors.

Table 1: Agricultural Products Derived from this compound

| Product Name | Type | Function |

|---|---|---|

| Picolinafen | Fungicide | Controls fungal diseases in crops |

| Picoxystrobin | Fungicide | Protects against a wide range of fungi |

These compounds are particularly useful in improving nitrogen retention in soils when used as fertilizer additives, thus enhancing soil fertility and crop yield .

Material Science Applications

The unique properties of this compound also extend to materials science. Its derivatives can be incorporated into polymer matrices to improve mechanical properties or thermal stability.

Case Study: Polymer Modification

Recent studies have explored the use of chlorinated pyridines in modifying polyolefins to enhance their resistance to environmental stress cracking. The incorporation of these compounds has shown improved durability and longevity of materials used in packaging and construction .

Safety and Environmental Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified under acute toxicity categories and poses risks to aquatic environments if not handled properly . Therefore, appropriate safety measures must be implemented during its synthesis and application.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclobutylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutyl group and chlorine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its interaction with specific molecular pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Differences

(a) 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Molecular Formula : C₆H₃NCl₄ .

- Substituents : Chlorine (2-position) and trichloromethyl (6-position).

- Key Properties :

- Comparison : Unlike 2-Chloro-6-cyclobutylpyridine, the trichloromethyl group enhances oxidative stability but reduces steric flexibility.

(b) 2-Chloro-6-phenylpyridine-3-carbonitrile

- Molecular Formula : C₁₂H₇ClN₂ .

- Substituents: Chlorine (2-position), phenyl (6-position), and cyano (3-position).

- Key Properties :

- Comparison: The phenyl group enhances aromatic stacking interactions, whereas the cyclobutyl group in this compound introduces non-planarity and steric hindrance.

(c) Methoxy-Substituted Analogs (e.g., 2-Chloro-6-methoxypyridine derivatives)

- Examples: (2-Chloro-6-methoxypyridin-3-yl)methanol (Similarity: 0.83) . 2-Chloro-6-methoxyisonicotinonitrile (Similarity: 0.82) .

- Key Properties :

- Methoxy groups improve solubility via hydrogen bonding.

- Common intermediates in drug synthesis.

- Comparison : Methoxy substituents offer polar interactions absent in this compound, which may limit its solubility in aqueous media.

Reactivity and Functionalization

Biological Activity

2-Chloro-6-cyclobutylpyridine is a chemical compound with notable biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H10ClN

- Molecular Weight : 169.64 g/mol

- CAS Number : 76847748

This compound acts primarily as a selective modulator of certain biological pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving adenosine receptors. The compound's chlorinated pyridine ring may influence its binding affinity and selectivity for these receptors.

Antimicrobial Activity

Research indicates that compounds related to 2-chloro derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar cyclobutylpyridine derivatives demonstrate activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that this compound may possess similar antimicrobial effects, warranting further investigation into its efficacy against these pathogens.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in activated immune cells, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study conducted on derivatives of cyclobutylpyridine reported that certain compounds exhibited minimum inhibitory concentrations (MIC) effective against resistant strains of bacteria. This positions this compound as a potential lead for developing new antibiotics.

-

Anti-inflammatory Activity :

- In experiments involving lipopolysaccharide (LPS)-activated THP-1 cells, derivatives showed a significant decrease in TNF-alpha production (p < 0.01), indicating that this compound could modulate inflammatory responses.

-

Neuropharmacological Effects :

- Preliminary studies suggest that the compound may influence central nervous system activity, potentially acting as an agonist at specific receptor sites related to pain modulation and neuroprotection.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.